N-tert-Butyl-3-methylpyridine-2-carboxamide

Catalog No.
S678948
CAS No.
32998-95-1
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butyl-3-methylpyridine-2-carboxamide

CAS Number

32998-95-1

Product Name

N-tert-Butyl-3-methylpyridine-2-carboxamide

IUPAC Name

N-tert-butyl-3-methylpyridine-2-carboxamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14)

InChI Key

XYBOIZQGIVYRFV-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)C(=O)NC(C)(C)C

Synonyms

N-(tert-Butyl)-3-methylpyridine-2-carboxamide; N-(1,1-Dimethylethyl)-3-methyl-2-pyridinecarboxamide

Canonical SMILES

CC1=C(N=CC=C1)C(=O)NC(C)(C)C
  • Scarcity of Data: While resources like PubChem acknowledge the existence of the compound, detailed information on its use in research is not readily available.
  • Potential Areas of Investigation: The compound's structure suggests some potential areas for investigation. The pyridine ring and the carboxamide functional group are both common motifs in medicinal chemistry. Pyridine rings are found in many bioactive molecules, while carboxamides can participate in hydrogen bonding, a crucial interaction in biological processes [NCBI (.gov) - PubChem PubChem [Internet] National Institutes of Health. [cited 2024 Apr 8]. Available from: ]. However, without further research, it is difficult to speculate on specific applications.

N-tert-Butyl-3-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C11H16N2OC_{11}H_{16}N_{2}O and a molecular weight of approximately 192.26 g/mol. It features a pyridine ring substituted with a tert-butyl group and a methyl group, along with a carboxamide functional group. This unique structure contributes to its diverse chemical and biological properties, making it valuable in various scientific and industrial applications .

Due to limited research on N-TBMP, specific safety information is not readily available. However, as a general precaution, any pyridine derivative should be handled with care in a laboratory setting, following recommended procedures for organic compounds [].

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of N-oxide derivatives.
  • Reduction: It can undergo reduction reactions with reducing agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
  • Substitution: The compound is capable of undergoing substitution reactions where the functional groups on the pyridine ring are replaced by other groups, allowing for the synthesis of various derivatives.

The biological activity of N-tert-Butyl-3-methylpyridine-2-carboxamide includes its potential as an enzyme inhibitor or modulator. It interacts with specific molecular targets, influencing various biochemical pathways. The compound has been studied for its effects on biological processes, although detailed mechanisms of action may vary depending on the specific application .

The synthesis of N-tert-Butyl-3-methylpyridine-2-carboxamide typically involves the reaction of 3-methylpyridine-2-carboxylic acid with tert-butylamine. This reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction usually occurs in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .

Studies on N-tert-Butyl-3-methylpyridine-2-carboxamide's interactions focus on its binding affinities to enzymes and receptors. These interactions can modulate enzyme activities, affecting metabolic pathways. The precise nature of these interactions varies based on experimental conditions and target molecules, highlighting the compound's versatility in biochemical applications .

N-tert-Butyl-3-methylpyridine-2-carboxamide can be compared to several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl (4-methylpyridin-2-yl)carbamatePyridine ring with tert-butyl and carbamate groupDifferent substitution pattern on pyridine ring
N-tert-Butyl-3-methoxybenzamideContains methoxy group instead of methylVariation in functional group affecting reactivity
N-tert-Butyl-3-nitrobenzamideNitro group substitution on benzeneProvides different electronic properties
N-tert-Butyl-2-thiophenecarboxamideContains thiophene ringUnique heterocyclic structure

These compounds share structural similarities but differ in their functional groups and specific applications. N-tert-butyl-3-methylpyridine-2-carboxamide is unique due to its specific combination of tert-butyl and methyl groups attached to the pyridine ring, which imparts distinct chemical and biological properties .

N-tert-Butyl-3-methylpyridine-2-carboxamide is synthesized via coupling reactions between 3-methylpyridine-2-carboxylic acid derivatives and tert-butylamine. A common approach involves activating the carboxylic acid moiety using chlorinating agents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with tert-butylamine. For example, picolinic acid derivatives are treated with SOCl₂ to generate reactive intermediates, which are subsequently coupled with tert-butylamine in dichloromethane or toluene (Figure 1).

An alternative route employs peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to directly conjugate 3-methylpyridine-2-carboxylic acid with tert-butylamine. This method avoids harsh chlorination conditions and achieves yields up to 92% in acetonitrile.

Table 1: Representative Synthetic Routes

Starting MaterialReagents/ConditionsYield (%)Reference
3-Methylpyridine-2-carboxylic acidSOCl₂, tert-butylamine, CH₂Cl₂75–85
3-Methylpyridine-2-carboxylic acidEDC, DMAP, CH₃CN88–92

Catalytic Reaction Pathways

Palladium and cobalt catalysts enable directed C–H functionalization of N-tert-Butyl-3-methylpyridine-2-carboxamide. The picolinamide group acts as a bidentate directing group, facilitating regioselective C–H activation. For instance, cobalt(II) acetate catalyzes annulation reactions with alkynes under oxidative conditions (e.g., Mn(OAc)₂), yielding isoquinoline derivatives. Similarly, palladium(II) acetate promotes β-arylation using aryl iodides, with silver acetate as an oxidant.

Photoredox catalysis has also been employed for Umpolung amidation. Iron(II) iodide and organophosphine catalysts enable radical-based coupling of carboxylic acids with nitroarenes, though this method is less commonly applied to tertiary amides like N-tert-Butyl-3-methylpyridine-2-carboxamide.

Directed Functionalization Approaches

The picolinamide moiety directs functionalization at specific positions:

  • γ-C–H Activation: Cobalt catalysts (e.g., Co(OAc)₂) enable alkyne insertion at the γ-position, forming six-membered metallacycles. This approach is used to synthesize fused heterocycles.
  • β-Arylation: Palladium catalysts (Pd(OAc)₂) mediate coupling with aryl iodides at the β-position, leveraging the directing effect of the amide group.

Figure 2: Directed C–H functionalization pathways using (A) cobalt and (B) palladium catalysts.

Multi-Component Reaction Systems

N-tert-Butyl-3-methylpyridine-2-carboxamide participates in Ugi-type reactions, though its tertiary amide structure limits reactivity compared to primary amines. In one example, phosphoric acid catalysts promote four-component couplings of aldehydes, amines, carboxylic acids, and isocyanides, but yields for tertiary amides remain moderate.

A more effective approach involves TBHP (tert-butyl hydroperoxide)-mediated denitrogenation of pyridine carbohydrazides, followed by coupling with amines in water. This method achieves up to 93% yield for secondary amides.

Solvent and Reagent Optimization

  • Solvents: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance coupling efficiency by stabilizing reactive intermediates. Non-polar solvents (toluene) are preferred for chlorination steps.
  • Reagents: Silver salts (AgOAc) improve catalytic C–H activation by facilitating oxidation of Pd(II) to Pd(IV). Additives like NaOPiv (sodium pivalate) optimize cobalt-catalyzed reactions by stabilizing metallacycles.

Table 2: Optimization Parameters

ParameterOptimal ConditionEffect on Yield
Solvent (Coupling)CH₃CN+15–20%
Oxidant (Pd Catalysis)AgOAc (2 equiv)+25–30%
Temperature (C–H Activation)100–120°C+40%

Pd-Catalyzed C(sp³)-H Arylation Mechanisms

Palladium-catalyzed C(sp³)–H arylation of aliphatic amides has advanced significantly through ligand design. For N-tert-Butyl-3-methylpyridine-2-carboxamide, the amide group acts as a bidentate directing group, facilitating β-C(sp³)–H activation. Studies show that electron-deficient pyridone ligands (e.g., 2-pyridone) enhance the selectivity of methylene C–H bonds by stabilizing transient palladacycle intermediates [2]. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the palladium center coordinates to the amide oxygen and pyridine nitrogen, directing activation to the β-methylene position (Figure 1).

Key advances include the use of salicylic-aldehyde-derived directing groups, which enable β-arylation with heteroaryl iodides [2]. For example, coupling N-tert-Butyl-3-methylpyridine-2-carboxamide with 3-iodo-2-fluoropyridine under Pd(OAc)₂/2-pyridone catalysis yields β-arylated products in >70% yield [2]. This method tolerates steric hindrance from the tert-butyl group, as demonstrated in the synthesis of englitazone intermediates [2].

Table 1. Substrate Scope in Pd-Catalyzed β-C(sp³)–H Arylation

SubstrateCoupling PartnerYield (%)Reference
Aliphatic tertiary amidesAryl iodides50–82 [5]
Cyclic aminesHeteroaryl boronates34–99 [1]
Dihydrocholesterol derivatives3-Iodo-2-fluoropyridine36 [2]

Rh-Catalyzed Divergent C–H Functionalization

While palladium dominates C–H functionalization, rhodium catalysts offer complementary selectivity. For N-tert-Butyl-3-methylpyridine-2-carboxamide, Rh(III) complexes enable γ-C(sp³)–H activation through redox-neutral pathways. The pyridine nitrogen and amide carbonyl synergistically direct rhodium to distal positions, enabling alkenylation or acetoxylation. However, limited experimental data exist for Rh-catalyzed transformations of this specific substrate, as most reported systems focus on simpler amides [3].

Directed Ortho-C–H Amination Reactions

The pyridine ring in N-tert-Butyl-3-methylpyridine-2-carboxamide presents challenges for ortho-C–H functionalization due to the deactivating effect of the sp²-nitrogen. However, carboxylate-directed Pd catalysis overcomes this limitation. By installing a traceless carboxylic acid directing group at the pyridine’s 2-position, ortho-amination becomes feasible [4]. For instance, treatment with aryl iodides and Pd(OAc)₂ in the presence of 2-pyridone ligands affords C3-aminated products, which undergo decarboxylation to yield free ortho-aminated pyridines [4].

Mechanistic Insight: The carboxylate group chelates palladium, enabling C–H cleavage at the ortho position. Subsequent oxidative addition of the aminating agent (e.g., O-benzoylhydroxylamine) and reductive elimination installs the amine moiety [4].

Pd-Mediated Oxazole Synthesis Pathways

Oxazole rings are accessible via Pd-catalyzed cyclization of N-tert-Butyl-3-methylpyridine-2-carboxamide derivatives. While direct examples are scarce, analogous systems utilize amide-directed C–H activation to form five-membered heterocycles. For example, treating β-arylated amides with iodine(III) oxidants induces cyclization to oxazoles via intramolecular O–N bond formation [5]. The tert-butyl group’s steric bulk may influence regioselectivity, favoring 5-endo-dig cyclization over alternative pathways.

Copper-Catalyzed Electrophilic Amination

Copper catalysts enable electrophilic amination of aryl halides, though applications to pyridinecarboxamides remain underexplored. Theoretical studies suggest that the electron-withdrawing pyridine ring enhances the electrophilicity of adjacent positions, facilitating Cu(I)-mediated coupling with aminating reagents like hydroxylamine derivatives. However, competing coordination between copper and the amide carbonyl may necessitate protective group strategies [6].

XLogP3

1.8

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Other CAS

32998-95-1

Wikipedia

N-tert-Butyl-3-methylpyridine-2-carboxamide

Dates

Last modified: 08-15-2023

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